

solubility of m-PEG3-phosphonic acid in different solvents

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Compound of Interest

Compound Name: *m-PEG3-phosphonic acid*

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Solubility of m-PEG3-Phosphonic Acid: A Technical Guide

This guide provides an in-depth overview of the solubility characteristics of **m-PEG3-phosphonic acid** (methoxy-triethylene glycol-phosphonic acid). While specific quantitative solubility data for this compound is not readily available in public literature, this document outlines the expected solubility behavior based on the physicochemical properties of its constituent parts—a short polyethylene glycol (PEG) chain and a phosphonic acid moiety. Furthermore, it details a generalized experimental protocol for researchers to determine its solubility in various solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties and Expected Solubility

m-PEG3-phosphonic acid is a bifunctional molecule featuring a hydrophilic methoxy-terminated triethylene glycol chain and a highly polar, acidic phosphonic acid group. This structure dictates its solubility, which is governed by the principle of "like dissolves like."

- PEG Chain Influence: The polyethylene glycol component enhances water solubility and contributes to solubility in polar organic solvents.^{[1][2]} The ether linkages in the PEG chain can act as hydrogen bond acceptors.

- **Phosphonic Acid Group Influence:** The phosphonic acid group (-PO(OH)₂) is highly polar and capable of strong hydrogen bonding, making it a key contributor to aqueous solubility.[3] This group can be deprotonated in water, increasing the molecule's polarity and solubility.[3] The solubility of phosphonic acids is also known to be pH-dependent, often increasing in acidic or basic solutions where the phosphonic acid can exist in its protonated or salt form.[4][5]

Based on these characteristics, a qualitative assessment of **m-PEG3-phosphonic acid**'s solubility can be predicted.

Table 1: Predicted Qualitative Solubility of **m-PEG3-Phosphonic Acid**

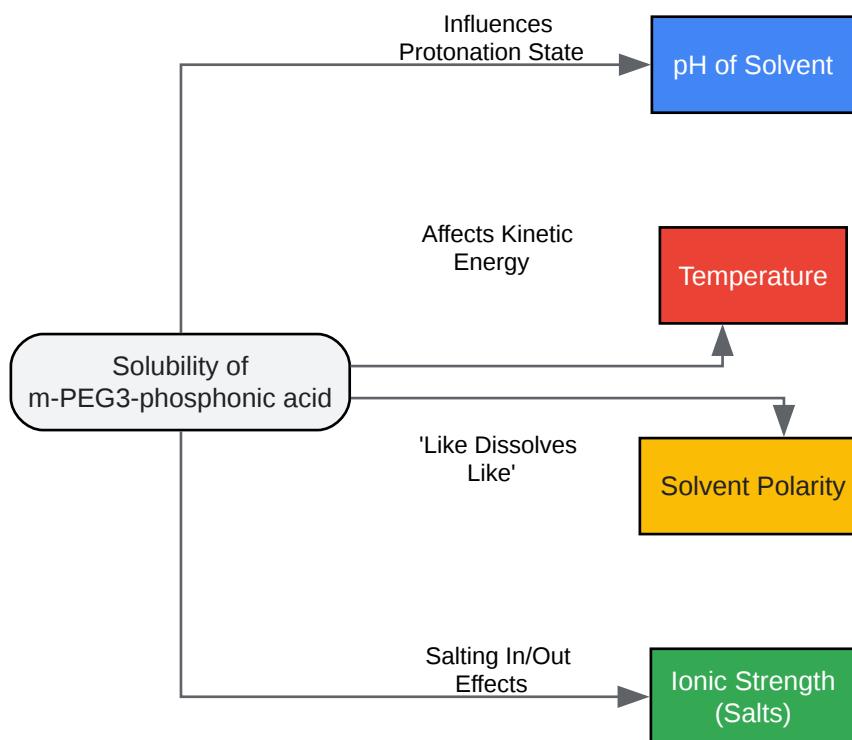
Solvent Class	Examples	Predicted Solubility	Rationale
Aqueous	Water, PBS, Buffers	High	<p>The combination of the hydrophilic PEG chain and the highly polar phosphonic acid group allows for strong hydrogen bonding with water.[3] [6] Solubility is expected to be pH-dependent.[4]</p>
Polar Protic	Methanol, Ethanol	Moderate to High	<p>These solvents can engage in hydrogen bonding with both the PEG chain and the phosphonic acid group, similar to water.[7] Solubility may decrease as the alcohol's carbon chain length increases.[7]</p>
Polar Aprotic	DMSO, DMF, Acetonitrile	Moderate	<p>These solvents can interact with the dipole of the phosphonic acid and PEG components but cannot donate hydrogen bonds. Some PEGylated amines show good solubility in these solvents.[2] Phosphoric acid has some solubility in DMSO.[7]</p>

Non-Polar	Hexane, Toluene, Diethyl Ether	Low to Insoluble	The high polarity of the m-PEG3-phosphonic acid molecule is incompatible with the non-polar nature of these solvents, which primarily interact through weak van der Waals forces.[7][8]
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Factors Influencing Solubility

Several environmental and structural factors can significantly impact the solubility of **m-PEG3-phosphonic acid**. Understanding these variables is crucial for its application in formulation and surface modification.

- pH of the Medium: The protonation state of the phosphonic acid group is pH-dependent. In acidic solutions (low pH), the group will be fully protonated (-PO(OH)₂), while in neutral or alkaline solutions (higher pH), it can be partially or fully deprotonated to form a phosphonate anion (-PO(O⁻)OH or -PO(O⁻)₂).[9] This ionization typically increases aqueous solubility. Some phosphonic acids are known to be "amphotERICALLY soluble," exhibiting lower solubility in neutral water but dissolving more readily in acids or bases.[5]
- Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the higher kinetic energy helps to overcome the intermolecular forces in the solid state.[7] For phosphoric acid, a related compound, solubility in water increases with temperature.[7]
- Presence of Salts (Ionic Strength): The presence of salts can either increase or decrease solubility. At low concentrations, salts can increase solubility through the "salting-in" effect. At high concentrations, they may compete for solvent molecules, leading to a "salting-out" effect and decreased solubility. Phosphonate salts can also form complexes with metal ions present in a solution, which can influence the solubility of other substances.[9]



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Caption: Key factors influencing the solubility of **m-PEG3-phosphonic acid**.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10]

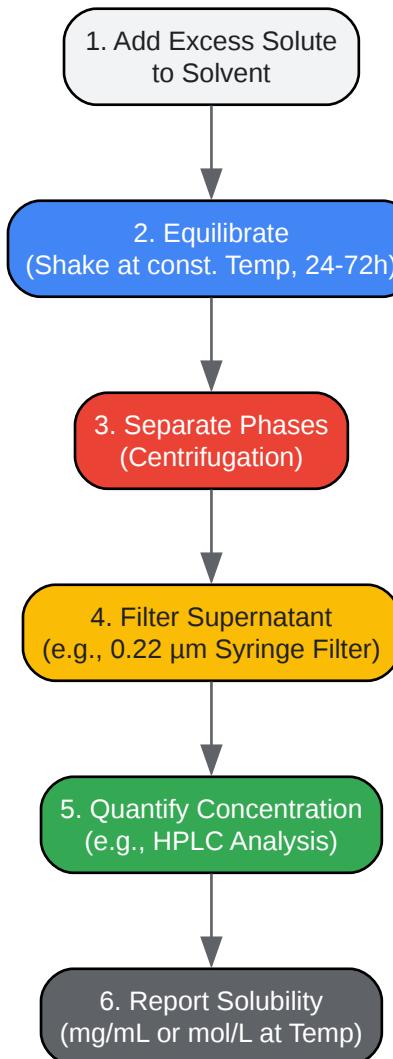
Materials and Equipment

- **m-PEG3-phosphonic acid**
- Selected solvents (e.g., water, ethanol, DMSO, hexane)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Orbital shaker or rotator with temperature control

- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another quantitative analytical instrument.

Procedure: Shake-Flask Method

- Preparation: Add an excess amount of **m-PEG3-phosphonic acid** to a known volume of the selected solvent in a vial. The excess solid should be clearly visible to ensure a saturated solution is achieved.
- Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To separate the solid from the saturated solution, centrifuge the samples at a high speed.[8]
- Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8] This step is critical to avoid artificially high concentration readings.
- Quantification: Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC method or another quantitative technique to determine the precise concentration of the dissolved compound.[8][11]
- Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and report the temperature at which the measurement was conducted.



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Caption: Generalized workflow for the shake-flask solubility determination method.

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